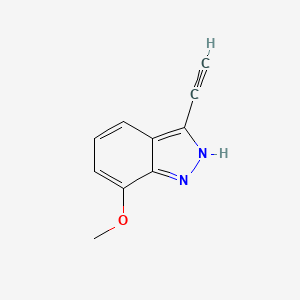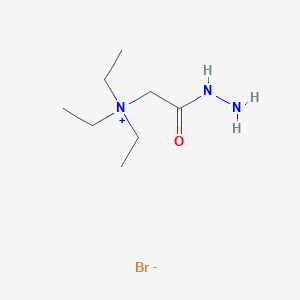
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide is a chemical compound with the molecular formula C₈H₂₀BrN₃O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide typically involves the reaction of triethylamine with hydrazine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Triethylamine reacts with hydrazine to form N,N,N-triethylhydrazinium.
Step 2: The intermediate product then reacts with bromoacetyl bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme inhibition: By binding to the active site, the compound can inhibit enzyme function.
Protein interaction: It can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide can be compared with other similar compounds such as:
- 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
- Girard reagent T
- Girard reagent P
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various molecular targets. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C8H20BrN3O |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
triethyl-(2-hydrazinyl-2-oxoethyl)azanium;bromide |
InChI |
InChI=1S/C8H19N3O.BrH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H |
InChI Key |
UUYWQXXFDMDPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NN.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
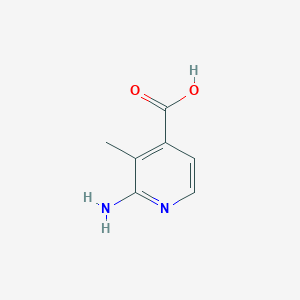
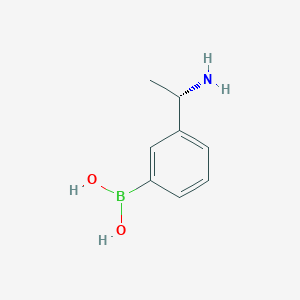
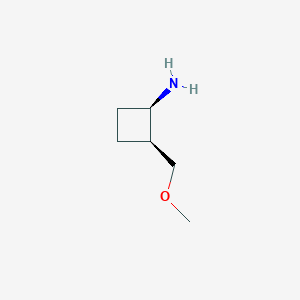
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
